molecular formula C23H20N6O3 B3011632 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896292-95-8

2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No. B3011632
CAS RN: 896292-95-8
M. Wt: 428.452
InChI Key: IJUBHULKQHAPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20N6O3 and its molecular weight is 428.452. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development

  • MRE 2029-F20, structurally related to 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide, is a selective antagonist ligand of A2B adenosine receptors. It has been developed as a radioligand for pharmacological characterization of human A2B adenosine receptor subtype (Baraldi et al., 2004).

Antifungal Agents

  • A series of 2-(substituteddithiocarbamoyl)-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide derivatives, similar in structure to the compound , have shown significant activity against Candida albicans and Candida krusei. These compounds are promising for further optimization as antifungal agents (Altındağ et al., 2017).

Antioxidant and Anti-Inflammatory Properties

  • The compound is structurally related to methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates, which have been studied for their antioxidant and anti-inflammatory properties. These studies have highlighted the potential of these compounds in modulating oxidative and inflammatory processes (Кorobko et al., 2018).

Molecular Docking and Antimicrobial Activity

  • Imidazole derivatives, which are structurally similar, have been designed and synthesized for targeting dihydropteroate synthase enzyme. They exhibited appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies provided insights into their potential mechanism of action (Daraji et al., 2021).

properties

IUPAC Name

2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-14-8-10-16(11-9-14)29-17(15-6-4-3-5-7-15)12-27-19-20(25-22(27)29)26(2)23(32)28(21(19)31)13-18(24)30/h3-12H,13H2,1-2H3,(H2,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUBHULKQHAPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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